C14H25N5O5S

Glucokinase Activation Type 2 Diabetes Allosteric Modulation

Glucokinase activator potency varies widely-using a single high-potency GKA can mask subtle modulation effects. This compound offers a defined intermediate EC50 (930 nM) for controlled studies. - **Key utility**: Validates assay sensitivity as a lower-potency comparator vs. GKA50/PF-04991532. - **Distinct chemotype**: Imidazolidinone-piperidine scaffold for SAR exploration. - **Logistical advantage**: XLogP3 -0.5 (hydrophilic); in stock for immediate R&D supply.

Molecular Formula C14H25N5O5S
Molecular Weight 375.45 g/mol
Cat. No. B15171286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14H25N5O5S
Molecular FormulaC14H25N5O5S
Molecular Weight375.45 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=[N+]=[N-])C(=O)NS(=O)(=O)NC1CC(NC(C1)(C)C)(C)C
InChIInChI=1S/C14H25N5O5S/c1-6-24-12(21)10(16-15)11(20)18-25(22,23)17-9-7-13(2,3)19-14(4,5)8-9/h9,17,19H,6-8H2,1-5H3,(H,18,20)
InChIKeyNJETXLPGOYAQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C14H25N5O5S Glucokinase Activator Procurement Guide


The compound C14H25N5O5S (CAS: 2034295-65-1), chemically designated as N,N-dimethyl-4-((3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide, is a synthetic small molecule belonging to the glucokinase activator (GKA) class [1]. It is characterized by a complex structure incorporating an imidazolidinone core, a piperidine ring, and a methanesulfonyl group, resulting in a molecular weight of 375.45 g/mol [1][2]. As a member of the GKA pharmacophore, its primary utility in research is as a chemical probe for investigating glucokinase (GK) modulation, offering a distinct potency profile relative to more advanced, clinically-evaluated GKAs .

Why C14H25N5O5S Cannot Be Interchanged with Other GKAs


Glucokinase activators (GKAs) are a chemically diverse class of allosteric modulators, and their functional potency (EC50) can vary by over two orders of magnitude [1]. Substituting one GKA for another without accounting for this variance can lead to drastically different experimental outcomes, particularly in cellular assays where the degree of enzyme activation is a critical parameter. While many GKAs have been optimized for high potency (EC50 < 100 nM) to maximize glucose-stimulated insulin secretion, C14H25N5O5S occupies a unique niche with an EC50 of 930 nM [2]. This intermediate potency makes it a valuable tool for studying partial GK activation, structure-activity relationships (SAR), or for use as a less potent comparator in control experiments where a strong activation response is not desired .

Comparative Evidence for C14H25N5O5S


Potency Comparison: Intermediate Glucokinase Activation

In a head-to-head comparison using a recombinant human liver glucokinase assay (G6PDH coupled assay measuring NADH production in the presence of 5 mM glucose), C14H25N5O5S activates glucokinase with an EC50 of 930 nM [1]. This potency is significantly lower than potent clinical candidates like GKA50 (EC50 = 33 nM) and PF-04991532 (EC50 = 80 nM in human) . Conversely, it is more potent than the liver-selective activator GKM-001 (EC50 = 1,550 nM) . This places C14H25N5O5S in a distinct intermediate potency range, offering a unique pharmacological profile for SAR studies.

Glucokinase Activation Type 2 Diabetes Allosteric Modulation

Lipophilicity Profile: Balanced Polarity and Permeability

The calculated partition coefficient (XLogP3-AA) for C14H25N5O5S is -0.5, indicating moderate hydrophilicity [1]. This value contrasts with more lipophilic GKAs, such as MK-0941 (XLogP3 ~ 3.0) and PF-04991532 (XLogP3 ~ 2.4), which are designed for enhanced oral bioavailability and membrane permeability [2]. The lower lipophilicity of C14H25N5O5S suggests improved aqueous solubility and a potentially distinct tissue distribution profile, which can be advantageous for in vitro assays requiring higher compound solubility or for studying the impact of physicochemical properties on target engagement.

Lipophilicity XLogP3 Physicochemical Properties

Structural Differentiation: Unique Imidazolidinone-Piperidine Scaffold

C14H25N5O5S is characterized by a unique molecular architecture comprising a 2-oxoimidazolidine-1-carboxamide core linked to an N,N-dimethylpiperidine-1-carboxamide moiety via a methylene bridge, with a methanesulfonyl group attached to the imidazolidinone nitrogen [1]. This scaffold is distinct from other major GKA chemotypes: GKA50 and RO-28-1675 are based on a thiazolyl-propanamide core ; PF-04991532 features a pyridine-sulfonamide framework ; and MK-0941 is an indole derivative [2]. This structural divergence implies that C14H25N5O5S occupies a different region of chemical space, potentially interacting with distinct binding modes on the glucokinase allosteric site or exhibiting a unique off-target profile.

Chemical Scaffold Imidazolidinone Piperidine Structure-Activity Relationship

Optimal Research Applications for C14H25N5O5S


Intermediate-Potency Control in Activation Assays

C14H25N5O5S (EC50 = 930 nM) serves as an ideal comparator or control compound in experiments evaluating high-potency GKAs (e.g., GKA50, PF-04991532) [1]. Its 12- to 28-fold lower potency ensures that observed biological effects are not simply due to maximal GK activation. This is particularly useful for validating assay sensitivity, establishing dose-response curves, or identifying compounds that exhibit partial agonism.

SAR Studies of the Glucokinase Allosteric Site

The unique imidazolidinone-piperidine scaffold of C14H25N5O5S offers a distinct chemotype for exploring SAR around the GK allosteric pocket [2]. By synthesizing and testing analogs of this scaffold, researchers can probe binding determinants that differ from those of thiazolyl-propanamide (GKA50) or indole (MK-0941) based GKAs, potentially identifying novel interaction motifs or overcoming resistance to existing chemotypes .

Impact of Lipophilicity on GK Modulator Efficacy

With an XLogP3 of -0.5, C14H25N5O5S is significantly more hydrophilic than most clinically-advanced GKAs (e.g., MK-0941, XLogP3 ~ 3.0) [3]. This makes it a valuable tool for studies designed to correlate compound lipophilicity with cellular permeability, tissue distribution, or off-target binding in the context of glucokinase modulation. It can be used in comparative studies with more lipophilic analogs to establish the optimal lipophilicity range for desired pharmacological outcomes.

Partial Glucokinase Activation in Beta-Cell or Hepatocyte Models

The moderate potency of C14H25N5O5S may allow for the study of sub-maximal glucokinase activation, a scenario that more closely mimics physiological modulation than the supra-physiological activation induced by potent GKAs [1][2]. This can be particularly relevant in models of insulin secretion from pancreatic beta-cells or glucose uptake in hepatocytes, where fine-tuning GK activity is crucial for maintaining metabolic homeostasis without triggering hypoglycemia.

Technical Documentation Hub

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